molecular formula C19H25F3N2O2S B2944586 1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1234916-15-4

1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2944586
CAS No.: 1234916-15-4
M. Wt: 402.48
InChI Key: GDFIBBFDBXXHBW-UHFFFAOYSA-N
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Description

1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic compound characterized by its complex molecular structure, featuring isopropylthio, phenyl, acetyl, trifluoroethyl, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves a multi-step process:

  • Formation of the Key Intermediate: : The initial step involves the reaction of 4-(isopropylthio)benzaldehyde with a suitable acetylating agent under controlled conditions to form 2-(4-(isopropylthio)phenyl)acetaldehyde.

  • Condensation Reaction: : The intermediate undergoes a condensation reaction with 2,2,2-trifluoroethylamine to yield an intermediate amide.

  • Piperidine Incorporation: : The resulting amide intermediate is then subjected to a cyclization reaction with piperidine-4-carboxylic acid to form the final compound. Optimized reaction conditions, such as temperature, pH, and solvent choice, are crucial to maximize yield and purity.

Industrial Production Methods

For industrial-scale production, the above synthetic route can be adapted to include:

  • Continuous Flow Reactors: : These reactors ensure precise control over reaction conditions, improving efficiency and consistency.

  • Automated Synthesis Platforms: : Automation allows for large-scale production with minimal human intervention, reducing the risk of contamination and variability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction of the acetyl or amide groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or piperidine nitrogen, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, under mild to moderate conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

  • Substitution: : Alkyl halides, acyl chlorides, in the presence of suitable catalysts or under acidic/basic conditions.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Primary or secondary amines, alcohols.

  • Substitution: : Various substituted derivatives based on the reagents used.

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound can be utilized as molecular probes to study enzyme activity and protein interactions.

Medicine

Potential medicinal applications include acting as a lead compound for developing new therapeutic agents targeting specific diseases or biological pathways.

Industry

In industry, the compound may be used in the development of novel materials with specific properties, such as increased stability or reactivity under certain conditions.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The isopropylthio and trifluoroethyl groups may enhance binding affinity and specificity, while the piperidine moiety can facilitate penetration into biological systems. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties.

Similar Compounds

  • 1-(2-(4-Methylphenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: : Lacks the isopropylthio group, leading to different reactivity and biological activity.

  • 1-(2-(4-(tert-Butylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: : Contains a tert-butylthio group instead, altering its steric and electronic properties.

  • 1-(2-(4-(Methoxy)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: : Features a methoxy group, influencing its polarity and solubility.

This unique structural combination of this compound allows for specific interactions and reactions not observed in similar compounds, making it valuable for various applications.

Hope this gets your curiosity sparking!

Properties

IUPAC Name

1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O2S/c1-13(2)27-16-5-3-14(4-6-16)11-17(25)24-9-7-15(8-10-24)18(26)23-12-19(20,21)22/h3-6,13,15H,7-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFIBBFDBXXHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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